molecular formula C15H17NO3 B5152984 Ethyl 2-(3-acetyl-2-methylindol-1-yl)acetate

Ethyl 2-(3-acetyl-2-methylindol-1-yl)acetate

Cat. No.: B5152984
M. Wt: 259.30 g/mol
InChI Key: MSIIFVXFGMGTOE-UHFFFAOYSA-N
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Description

Ethyl 2-(3-acetyl-2-methylindol-1-yl)acetate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its indole core, which is substituted with an acetyl group at the 3-position and a methyl group at the 2-position, along with an ethyl acetate moiety at the 1-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-acetyl-2-methylindol-1-yl)acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core. The acetyl and methyl groups are introduced through subsequent functionalization steps. The final step involves the esterification of the indole derivative with ethyl acetate under reflux conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, further enhances the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-acetyl-2-methylindol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, substituted indoles, and hydrolyzed carboxylic acids .

Scientific Research Applications

Ethyl 2-(3-acetyl-2-methylindol-1-yl)acetate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex indole derivatives and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for anticancer and antimicrobial agents.

    Industry: It finds applications in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(3-acetyl-2-methylindol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The acetyl and methyl groups influence the compound’s binding affinity and specificity, while the ethyl acetate moiety affects its solubility and bioavailability .

Comparison with Similar Compounds

Ethyl 2-(3-acetyl-2-methylindol-1-yl)acetate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).

    Gramine: A naturally occurring indole alkaloid with insecticidal properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-(3-acetyl-2-methylindol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-4-19-14(18)9-16-10(2)15(11(3)17)12-7-5-6-8-13(12)16/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIIFVXFGMGTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C2=CC=CC=C21)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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